molecular formula C10H11NO B14263382 1-[2-(Furan-2-yl)ethyl]-1H-pyrrole CAS No. 161748-62-5

1-[2-(Furan-2-yl)ethyl]-1H-pyrrole

Cat. No.: B14263382
CAS No.: 161748-62-5
M. Wt: 161.20 g/mol
InChI Key: BIGBGRCBSUCSLZ-UHFFFAOYSA-N
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Description

1-[2-(Furan-2-yl)ethyl]-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyrrole ring substituted with a 2-(furan-2-yl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(Furan-2-yl)ethyl]-1H-pyrrole can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields . Another method involves the use of 2,4,4-trimethoxybutan-1-amine, which undergoes acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Furan-2-yl)ethyl]-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride, base.

Major Products:

    Oxidation: Pyrrole-2-carboxylic acids.

    Reduction: Reduced pyrrole derivatives.

    Substitution: N-substituted pyrroles.

Scientific Research Applications

1-[2-(Furan-2-yl)ethyl]-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Furan-2-yl)ethyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with adenosine receptors, leading to the activation of adenylyl cyclase and subsequent cellular responses . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-[2-(Furan-2-yl)ethyl]-1H-pyrrole is unique due to its combination of a pyrrole ring and a furan-2-yl group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.

Properties

161748-62-5

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1-[2-(furan-2-yl)ethyl]pyrrole

InChI

InChI=1S/C10H11NO/c1-2-7-11(6-1)8-5-10-4-3-9-12-10/h1-4,6-7,9H,5,8H2

InChI Key

BIGBGRCBSUCSLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CCC2=CC=CO2

Origin of Product

United States

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